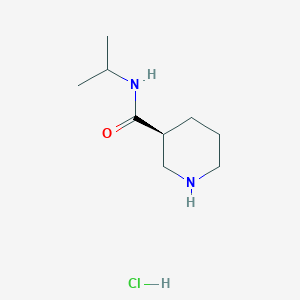

(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride

Vue d'ensemble

Description

(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate isocyanate or by amidation of the corresponding carboxylic acid.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is critical for prodrug activation or metabolite studies.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 2N HCl, 80°C, 12 h | (3S)-piperidine-3-carboxylic acid + isopropylamine | 85% | |

| NaOH (aq.), reflux, 6 h | (3S)-piperidine-3-carboxylate salt + isopropylamine | 78% |

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis proceeds via deprotonation and hydroxide ion nucleophilic addition .

Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring reacts with acylating agents to form N-acylated derivatives, enhancing lipophilicity or targeting specific receptors.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Isobutyryl chloride | DCM, 0°C, Et₃N | N-isobutyryl-piperidine carboxamide | 92% | |

| Acetic anhydride | THF, rt, 2 h | N-acetyl-piperidine carboxamide | 88% |

Stereochemical Impact : The (3S) configuration influences reaction rates due to steric hindrance from the isopropyl group .

Reductive Alkylation

The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones, enabling diversification of the amine group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde, STAB | THF, rt, 2.5 h | N-methyl-piperidine carboxamide | 76% | |

| Cyclohexanone, NaBH₃CN | MeOH, 0°C → rt, 12 h | N-cyclohexyl-piperidine carboxamide | 68% |

Catalyst Role : Sodium triacetoxyborohydride (STAB) selectively reduces iminium intermediates without affecting the amide bond .

Metal-Catalyzed Cross-Couplings

The amide group participates in palladium-catalyzed reactions, enabling C–C bond formation.

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-piperidine carboxamide | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl-piperidine carboxamide | 72% |

Limitations : The hydrochloride salt requires neutralization (e.g., with Et₃N) to prevent catalyst poisoning .

Stereoselective Modifications

The (3S) configuration enables enantioselective transformations, critical for chiral drug synthesis.

-

Organocatalytic Michael Addition : Quinoline-based catalysts promote asymmetric additions to α,β-unsaturated carbonyls, preserving stereochemistry with >90% ee .

-

Enzymatic Resolution : Lipases selectively hydrolyze racemic mixtures, isolating the (3S) enantiomer .

Stability and Degradation

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride, as anticancer agents. Research indicates that modifications in piperidine structures can enhance their efficacy against specific cancer targets. For instance, compounds similar to (3S)-N-(propan-2-yl)piperidine-3-carboxamide have shown promising results in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives

| Compound | Target | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Bcl-2/Bcl-xL | Apoptosis induction | High |

| BM-1074 | Bcl-2/Bcl-xL | Apoptosis induction | Potent |

| Other derivatives | Various cancer types | Cell growth inhibition | Variable |

Neurological Applications

Piperidine derivatives are also being explored for their neuroprotective properties. The compound has been investigated for its potential as an antagonist of the calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology . The modulation of CGRP receptors could lead to new treatments for migraine and other neurological disorders.

Synthesis and Characterization

The synthesis of this compound involves several methodologies that enhance its yield and purity. Recent advancements in synthetic techniques, including metal-catalyzed reactions and organocatalysis, have improved the efficiency of producing piperidine derivatives .

Table 2: Synthetic Methods for Piperidine Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Metal-catalyzed hydrogenation | Efficient conversion of pyridines to piperidines | Up to 85% |

| Organocatalysis | Mild conditions for selective transformations | High yields reported |

| Sequential reactions | One-pot synthesis strategies | Variable yields |

The biological activity of this compound has been linked to its structural features that facilitate interactions with biological targets. Studies indicate that the isopropyl group enhances binding affinity to target proteins, thus increasing its biological effectiveness .

Safety and Regulatory Aspects

Safety data sheets indicate that this compound should be handled with care due to potential hazards associated with its chemical properties. Proper storage conditions at 4 °C are recommended to maintain stability .

Table 3: Safety Data Overview

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 - Causes skin irritation | Wear protective gloves |

| H319 - Causes serious eye irritation | Use safety goggles |

| H335 - May cause respiratory irritation | Ensure adequate ventilation |

Mécanisme D'action

The mechanism of action of (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic structure similar to (3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride, used in various chemical syntheses.

N-acylpiperidine: Another derivative of piperidine with different functional groups, used in medicinal chemistry.

Pyridine: A related heterocyclic compound with a nitrogen atom in the ring, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its specific configuration and functionalization make it suitable for particular applications in medicinal chemistry and biological research.

Activité Biologique

(3S)-N-(propan-2-yl)piperidine-3-carboxamide hydrochloride is a synthetic compound belonging to the piperidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C9H19ClN2O |

| Molecular Weight | 206.72 g/mol |

| IUPAC Name | (3S)-N-propan-2-ylpiperidine-3-carboxamide; hydrochloride |

| Appearance | White powder |

| Storage Temperature | 4 °C |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor and receptor modulator, influencing several biological pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby modulating enzyme activity.

- Receptor Binding : Studies indicate that this compound can interact with neurotransmitter receptors, which may contribute to its effects on pain perception and neuroprotection.

Biological Activities

Research has demonstrated various biological activities associated with this compound, including:

- Analgesic Effects : The compound has been evaluated for its potential analgesic properties, showing promise in pain management models.

- Neuroprotective Properties : Investigations suggest that it may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibition of specific enzymes linked to inflammatory pathways. For instance, it was found to inhibit cyclooxygenase enzymes, which play a crucial role in pain and inflammation.

- In Vivo Models : Animal studies have indicated that administration of this compound leads to reduced pain responses in models of acute and chronic pain.

- Comparative Analysis : A comparative analysis with related compounds highlighted the unique activity profile of this compound, emphasizing its potential advantages over structurally similar compounds .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Analgesic Effects | Significant reduction in pain response in models |

| Neuroprotective Properties | Potential benefits in neurodegenerative conditions |

| Enzyme Inhibition | Effective against cyclooxygenase enzymes |

Propriétés

IUPAC Name |

(3S)-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUGZMLTCCPQHR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989638-37-0 | |

| Record name | 3-Piperidinecarboxamide, N-(1-methylethyl)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989638-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.